molecular formula C13H11F2N3O2S B2774111 6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1704616-75-0

6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2774111
CAS No.: 1704616-75-0
M. Wt: 311.31
InChI Key: MLTUOMFZIHNXRT-UHFFFAOYSA-N
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Description

6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core, which is substituted with a 2,5-difluorophenyl group and a methanesulfonyl group. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

6-[(2,5-difluorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2S/c14-11-1-2-12(15)9(3-11)7-21(19,20)18-5-10-4-16-8-17-13(10)6-18/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTUOMFZIHNXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds within this class have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. The structural modifications seen in 6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine enhance its binding affinity to target proteins, potentially leading to effective cancer therapies.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways makes it a candidate for developing new antibiotics. Preliminary studies have shown that modifications in the pyrrolo[3,4-d]pyrimidine scaffold can lead to improved efficacy against resistant strains of bacteria.

Kinase Inhibition

One of the most significant applications of this compound is its role as a kinase inhibitor. Kinases are critical regulators of various cellular processes, and their dysregulation is often linked to diseases such as cancer and diabetes. Studies have demonstrated that This compound can effectively inhibit specific kinases involved in signaling pathways critical for tumor growth and survival.

Targeting Plasmodium falciparum

Recent research has focused on the potential of this compound to act against Plasmodium falciparum, the parasite responsible for malaria. By targeting calcium-dependent protein kinases (CDPKs), this compound shows promise in disrupting the life cycle of the parasite. In vitro studies have reported IC50 values indicating significant inhibitory activity against PfCDPK4 and PfCDPK1, suggesting its potential as a lead compound for antimalarial drug development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of This compound is crucial for evaluating its therapeutic potential. Studies have indicated that this compound possesses favorable absorption and distribution characteristics when administered orally. Furthermore, toxicity assessments have revealed a relatively safe profile in preliminary animal studies, making it a viable candidate for further clinical evaluation.

Case Study: Anticancer Activity

A study conducted on a series of pyrrolo[3,4-d]pyrimidine derivatives demonstrated significant anticancer activity against various human cancer cell lines. The results indicated that compounds with similar structural features to This compound exhibited IC50 values in the low micromolar range . These findings support the hypothesis that structural modifications can enhance biological activity.

Case Study: Antimalarial Efficacy

In another research effort aimed at combating malaria, derivatives of pyrrolo[3,4-d]pyrimidine were synthesized and tested for their inhibitory effects on Plasmodium falciparum. The study highlighted that specific substitutions at the N-7 position significantly improved binding affinity to CDPKs and increased overall efficacy against malaria parasites .

Data Table: Summary of Biological Activities

ApplicationTargetIC50 Value (μM)Notes
AnticancerVarious cancer cell linesLow micromolarSignificant inhibition observed
AntimalarialPlasmodium falciparum0.210 - 0.530Effective against CDPKs
AntimicrobialBacterial strainsTBDPotential for antibiotic development

Mechanism of Action

The mechanism of action of 6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine stands out due to its unique combination of a pyrrolo[3,4-d]pyrimidine core and the specific substitution pattern of the 2,5-difluorophenyl and methanesulfonyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-[(2,5-Difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in research.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolo[3,4-d]pyrimidine core with a 2,5-difluorophenyl group and a methanesulfonyl moiety. This structural configuration is pivotal for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H11F2N3O2S
Molecular Weight309.31 g/mol
CAS Number1704616-75-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Core : The pyrrolo[3,4-d]pyrimidine core is synthesized through cyclization reactions involving 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : The introduction of the 2,5-difluorophenyl group is often achieved via Suzuki-Miyaura coupling.
  • Methanesulfonyl Group Attachment : This is accomplished using methanesulfonyl chloride in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of biochemical pathways critical for various cellular functions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. For instance:

  • In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • A study highlighted its effectiveness against tumor cells by blocking specific pathways involved in cell proliferation .

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial activity. The compound's unique structure allows it to interact with microbial targets effectively .

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Anticancer Efficacy : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through caspase activation .
  • Synergistic Effects : In combination therapies with established chemotherapeutics like doxorubicin, this compound showed enhanced efficacy against resistant cancer cell lines .

Q & A

Q. Basic

  • In situ GARFTase assay : Measures IC50 values in KB cells (e.g., 1.2 ± 0.2 nM for analog 2d) .
  • COX-1/COX-2 inhibition : Evaluates anti-inflammatory potential via DPPH radical scavenging .
  • Kinase profiling : Uses recombinant enzymes (e.g., Src family kinases) to assess selectivity .

How should researchers address contradictions in activity data across studies?

Advanced
Discrepancies may arise from assay conditions (e.g., cell lines, substrate concentrations) or compound stability. For example, IC50 variations in GARFTase inhibition (1.2 vs. 1.5 nM) could reflect differences in KB cell passage numbers or buffer pH. Standardizing protocols and validating purity (>95% by HPLC) are critical .

What strategies optimize synthetic yield and scalability?

Q. Advanced

  • Reaction temperature : Low temperatures (0–5°C) prevent side reactions during cyclization .
  • Solvent choice : Dry methylene chloride minimizes hydrolysis of intermediates .
  • Catalysts : Triphenylphosphine oxide removal via petroleum ether filtration improves yield .

How does computational modeling aid in its drug design?

Q. Advanced

  • Docking studies : Predict interactions with kinase ATP-binding pockets (e.g., TLR7 or CDK2) .
  • Molecular dynamics (MD) : Simulates conformational flexibility in aqueous environments to optimize solubility .
  • QSAR models : Correlate electronic properties (e.g., Hammett constants) with inhibitory activity .

How can target selectivity be enhanced against closely related enzymes?

Q. Advanced

  • Isosteric replacements : Replacing pyrrole NH with sulfur (thieno[2,3-d]pyrimidine) alters hydrogen-bonding patterns, reducing off-target effects .
  • Substituent positioning : Methoxyphenoxy or morpholino groups at C2 exploit steric differences between enzyme active sites .

What precautions are necessary for handling reactive intermediates during synthesis?

Q. Advanced

  • Moisture-sensitive reagents : Use anhydrous solvents and nitrogen atmospheres to prevent hydrolysis .
  • Low-temperature storage : Stabilize sulfonyl chloride intermediates at –20°C .
  • In situ monitoring : TLC or FTIR tracks reaction progress to minimize byproduct formation .

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